3-(Methoxymethyl)-1H-indole
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It also includes its appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are used to determine the structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to a substance’s ability to undergo chemical changes .Scientific Research Applications
Chemistry and Pharmacology
Indole derivatives, including 3-(Methoxymethyl)-1H-indole, have significant pharmacological properties. Their formation and the general toxicological properties of these substances have been extensively reviewed. These compounds, often found in vegetables like those from the Brassica genus, have been studied for their chemopreventive properties, particularly in relation to anticancer agents. They are known for their enzyme induction and suppression, mutagenic, carcinogenic, and especially antimutagenic and anticarcinogenic properties (Broadbent & Broadbent, 1999).
Synthesis and Organic Chemistry Applications
Indole derivatives are pivotal in pharmaceutical chemistry. A study described a solvent-free procedure for preparing bis(1H-indol-3-yl)methanes, showcasing the importance of indole and its derivatives in synthesizing compounds with pharmacological and biological properties. Such research emphasizes the value of indole derivatives in the synthesis of complex molecules, particularly in a more environmentally friendly manner (Khalafi‐Nezhad et al., 2008).
Antioxidant and Biological Properties
In silico studies on the radical scavenging activities of natural indole-3-carbinols, including derivatives like 3-(Methoxymethyl)-1H-indole, highlight their potential as antioxidants. Such studies suggest applications in preventive and regenerative medicine, particularly in lipid environments, where these compounds may exhibit potent antioxidant properties (Vo & Mechler, 2019).
Anticancer Research
Indole derivatives, including 3-(Methoxymethyl)-1H-indole, have been investigated for their anticancer potential. The synthesis and functionalization of indoles through various chemical reactions have been crucial in developing new anticancer drugs. These compounds are integrated into the synthesis of a variety of biologically active natural and synthetic compounds, playing a significant role in cancer chemotherapy (Safe, Papineni, & Chintharlapalli, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(methoxymethyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-12-7-8-6-11-10-5-3-2-4-9(8)10/h2-6,11H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWLFBCRNXZXTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10229083 | |
Record name | 1H-Indole, 3-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10229083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)-1H-indole | |
CAS RN |
78440-76-3 | |
Record name | 1H-Indole, 3-(methoxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078440763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 3-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10229083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxymethylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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